molecular formula C24H25N3O5S B2406576 (E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 444185-08-4

(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2406576
CAS No.: 444185-08-4
M. Wt: 467.54
InChI Key: YJNKVRZHYMDOQI-BJMVGYQFSA-N
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Description

(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetically designed small molecule recognized for its dual mechanism of action as a potent inhibitor of tubulin polymerization and an antagonist of the colchicine binding site. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in proliferating cells . The compound's strategic molecular design incorporates a (E)-3-(3,4,5-trimethoxyphenyl)acrylamide moiety, a pharmacophore shared with known vascular-disrupting agents like Combretastatin A-4, which is critical for its strong binding affinity to tubulin. Its primary research value lies in the investigation of novel antimitotic anticancer therapeutics, particularly for its effects on angiogenesis and tumor vasculature. Researchers utilize this compound as a critical chemical probe to study cell division, cytoskeleton integrity, and the signaling pathways associated with mitotic catastrophe in various cancer cell models. Its ability to evade common drug resistance mechanisms associated with other tubulin-targeting agents makes it a valuable tool for exploring new avenues in oncology and pharmacology.

Properties

IUPAC Name

(E)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-29-17-8-6-16(7-9-17)27-24(18-13-33-14-19(18)26-27)25-22(28)10-5-15-11-20(30-2)23(32-4)21(12-15)31-3/h5-12H,13-14H2,1-4H3,(H,25,28)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNKVRZHYMDOQI-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core linked to an acrylamide structure. Its molecular formula is C22H26N4O5SC_{22}H_{26}N_4O_5S. The synthesis typically involves several steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving thiophene derivatives and hydrazine.
  • Introduction of Methoxyphenyl Groups : Nucleophilic aromatic substitution is used to introduce the methoxy groups.
  • Final Acylation : The final step involves acylation with an appropriate acyl chloride to yield the acrylamide structure.

Antioxidant Properties

Research indicates that thienopyrazole derivatives exhibit potent antioxidant activities. In a study assessing the effects of various thienopyrazole compounds on erythrocyte integrity in fish exposed to toxic substances, it was found that these compounds significantly reduced oxidative stress markers compared to control groups .

Anti-inflammatory Effects

Thienopyrazoles have demonstrated anti-inflammatory properties. For instance, compounds similar to our target compound have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at micromolar concentrations . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For example, certain derivatives have been identified as potent inhibitors of aurora kinase, an important target in cancer therapy . The mechanism involves modulation of cell cycle progression and induction of apoptosis in cancer cells.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The thienopyrazole core can inhibit various enzymes involved in inflammatory pathways.
  • Receptor Modulation : The methoxyphenyl groups may enhance binding affinity to specific receptors involved in signaling pathways related to inflammation and cancer.

Case Studies

  • Erythrocyte Protection Against Toxicity : A study demonstrated that thienopyrazole derivatives significantly reduced erythrocyte malformations caused by exposure to 4-nonylphenol in African catfish (Clarias gariepinus). The percentage of altered erythrocytes was markedly lower in treated groups compared to controls .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Thienopyrazole Compound12 ± 1.03
  • Anti-inflammatory Activity Assessment : A series of thienopyrazole compounds were tested for their ability to inhibit TNF-α and IL-6 production in vitro. Compounds showed significant activity compared to standard anti-inflammatory drugs like dexamethasone .

Scientific Research Applications

Anticancer Potential

Recent studies suggest that thienopyrazole derivatives exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific kinases or other proteins involved in cell proliferation and survival. For example, (E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to induce apoptosis in cancer cell lines through:

  • Inhibition of cell cycle progression
  • Induction of oxidative stress
  • Modulation of apoptotic pathways

Anti-inflammatory Effects

Thienopyrazole derivatives also show potential as anti-inflammatory agents. They may exert their effects by inhibiting inflammatory mediators such as cytokines and prostaglandins. Specific studies have indicated that this compound can reduce inflammation markers in vitro and in vivo models.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study demonstrated that this compound significantly reduced the viability of various cancer cell lines (e.g., breast and lung cancer) compared to control groups. The IC50 values were determined through MTT assays.
  • Animal Models for Inflammation
    • In a rodent model of induced inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory cytokine levels.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Thieno[3,4-c]pyrazole 3,4,5-Trimethoxyphenyl; 4-Methoxyphenyl ~477.5 (estimated)
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6t) Indazole 3,4,5-Trimethoxyphenyl; Indazol-3-yl 421.47
(Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3312) Oxazolone 4-Chlorophenyl; Hydroxy-methoxyphenyl 409.87
Combretastatin A-4 Phosphate Prodrug (1n) Stilbene 3,4,5-Trimethoxyphenyl; Phosphate ester 516.35
(E/Z)-N,N-Diethyl-3-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylamide (3q) Acrylamide 3,4,5-Trimethoxyphenyl; 4-Methoxyphenyl 413.49

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is conserved across combretastatin derivatives and acrylamide-linked compounds, suggesting shared antitubulin mechanisms .

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is critical for antitubulin activity, as seen in combretastatin A-4 derivatives .
  • Acrylamide-linked compounds (e.g., 6t) may target non-tubulin pathways (e.g., EP2 receptors), highlighting structural flexibility .

Key Observations :

  • The target compound’s synthesis likely parallels acrylamide derivatives using coupling agents like EDC/HOBt .
  • Unlike combretastatin prodrugs, the acrylamide linker may reduce solubility but enhance metabolic stability .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The 3,4,5-trimethoxyphenyl and thienopyrazole groups increase logP compared to simpler acrylamides (e.g., 3q) .
  • Solubility : Methoxy groups may enhance solubility relative to chlorophenyl analogs (e.g., 3312) .
  • Metabolic Stability: The thienopyrazole core may resist oxidation better than indazole derivatives .

Q & A

Q. What are the standard synthetic routes for (E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between acrylamide intermediates and substituted pyrazole or thienopyrazole precursors. For example, refluxing ethanol with aromatic amines (e.g., 3,4,5-trimethoxyphenyl derivatives) under catalytic conditions is a common method . Optimization involves adjusting reaction time, temperature, and solvent polarity. Purity can be enhanced via recrystallization from ethanol or methanol, as demonstrated in analogous acrylamide syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemistry and confirming the (E)-configuration of the acrylamide moiety, as shown in structurally similar compounds . Complementary techniques include:

  • NMR : To verify methoxy group positioning and aromatic proton environments.
  • HPLC-MS : For purity assessment and molecular weight confirmation.
  • FT-IR : To identify functional groups like C=O (amide) and C=S (thienopyrazole) .

Q. What in vitro assays are recommended for initial biological activity screening?

Cell viability assays (e.g., MTT) and enzyme inhibition studies (e.g., kinase or tubulin polymerization assays) are standard. For analogs with trimethoxyphenyl groups, antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) is often prioritized . Dose-response curves and IC₅₀ calculations should be performed in triplicate to ensure reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Contradictions may arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopt consensus guidelines (e.g., NIH/NCATS assay criteria).
  • Batch validation : Use HPLC to confirm ≥98% purity .
  • Mechanistic follow-up : Combine phenotypic assays with target-specific studies (e.g., molecular docking to validate binding to tubulin or kinases) .

Q. What computational methods are suitable for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Molecular docking : To predict interactions with targets like β-tubulin (relevant for trimethoxyphenyl-containing compounds) .
  • QSAR modeling : Use substituent electronic parameters (Hammett σ) to correlate methoxy group positioning with activity .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile and metabolic stability?

  • In vitro ADME : Use liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) and CYP450 inhibition .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction availability.
  • Permeability assays : Caco-2 monolayers for intestinal absorption predictions .

Q. What strategies are recommended for addressing potential toxicity in preclinical studies?

  • Genotoxicity screening : Ames test for mutagenicity and comet assay for DNA damage .
  • Cardiotoxicity : hERG channel inhibition assays.
  • In vivo tolerability : Acute toxicity studies in rodents (LD₅₀ determination) with histopathological analysis .

Methodological Resources

  • Synthetic protocols : Ref. for reflux-based acrylamide synthesis.
  • Structural analysis : Ref. for XRD and spectroscopic workflows.
  • Biological assays : Ref. for antiproliferative and target-engagement models.
  • Toxicity assessment : Ref. for acrylamide-related risk evaluation frameworks.

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